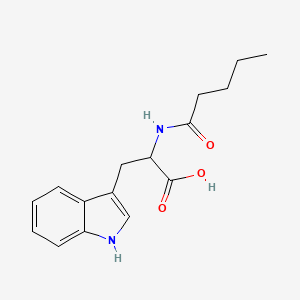

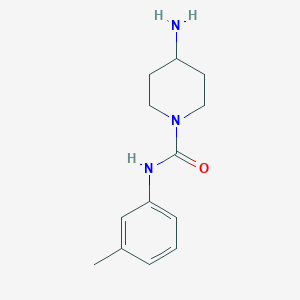

![molecular formula C13H9ClFNO4S B7460048 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7460048.png)

5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid, also known as CFTR-Inhibitor-172, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid involves the reaction of 5-chloro-2-aminobenzoic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base to form the desired product.

Starting Materials

5-chloro-2-aminobenzoic acid, 4-fluorobenzenesulfonyl chloride, Base (e.g. triethylamine, pyridine)

Reaction

To a solution of 5-chloro-2-aminobenzoic acid in a suitable solvent (e.g. DMF, DMSO), add a base (e.g. triethylamine, pyridine) and cool the mixture to 0-5°C., Slowly add 4-fluorobenzenesulfonyl chloride to the reaction mixture while maintaining the temperature at 0-5°C., Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting material., Quench the reaction by adding water and acidify the mixture with hydrochloric acid., Extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane) and dry the organic layer over anhydrous sodium sulfate., Concentrate the organic layer under reduced pressure to obtain the crude product., Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol, methanol) to obtain the desired product, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid.

Mechanism Of Action

5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 works by inhibiting the function of the CFTR protein, which is responsible for regulating the transport of chloride ions across cell membranes. By inhibiting the function of CFTR, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 can improve the function of CFTR in individuals with cystic fibrosis, and inhibit the proliferation of cyst-lining cells in polycystic kidney disease. In cancer, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 can inhibit the growth and metastasis of cancer cells by targeting specific signaling pathways.

Biochemical And Physiological Effects

5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has been shown to have various biochemical and physiological effects, including improving the function of the CFTR protein, inhibiting the proliferation of cyst-lining cells, and inhibiting the growth and metastasis of cancer cells. Additionally, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has been shown to have minimal toxicity and side effects in animal models.

Advantages And Limitations For Lab Experiments

5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has several advantages for lab experiments, including its high potency and specificity for CFTR inhibition, as well as its minimal toxicity and side effects in animal models. However, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 also has several limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 research, including further studies on its therapeutic potential in cystic fibrosis, polycystic kidney disease, and cancer, as well as the development of more potent and selective CFTR inhibitors. Additionally, future studies could focus on the optimization of 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 synthesis methods, as well as the development of more cost-effective and scalable production methods.

Scientific Research Applications

5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and cancer. In cystic fibrosis, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis. In polycystic kidney disease, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has been shown to inhibit the proliferation of cyst-lining cells. In cancer, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has been shown to inhibit the growth and metastasis of cancer cells.

properties

IUPAC Name |

5-chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO4S/c14-8-1-6-12(11(7-8)13(17)18)16-21(19,20)10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVLVNMXLKOSOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid](/img/structure/B7459966.png)

![[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459993.png)

![1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole](/img/structure/B7460012.png)

![2-[(2-Methoxybenzoyl)-methylamino]acetic acid](/img/structure/B7460042.png)

![3-Methyl-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B7460066.png)

![3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7460078.png)